REACTION_CXSMILES
|
Cl.[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)([CH2:6]3)[CH2:4]1)[CH2:10]2.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([CH:13]4[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]4)([CH2:6]3)[CH2:4]1)[CH2:10]2 |f:0.1|
|
Name
|
1-amino-3-phenyl adamantane
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
Cl.NC12CC3(CC(CC(C1)C3)C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, remove the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate to dryness
|
Type
|
CUSTOM
|
Details
|
precipitate the product with ether
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
|
Smiles
|
NC12CC3(CC(CC(C1)C3)C2)C2CCCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |